Myrcenol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

160.29 g/mol |

IUPAC Name |

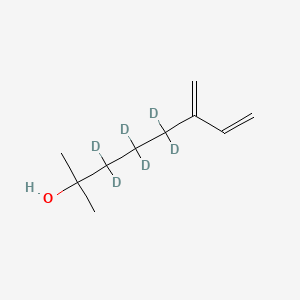

3,3,4,4,5,5-hexadeuterio-2-methyl-6-methylideneoct-7-en-2-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3/i6D2,7D2,8D2 |

InChI Key |

DUNCVNHORHNONW-JEKPXRCASA-N |

Isomeric SMILES |

[2H]C([2H])(C(=C)C=C)C([2H])([2H])C([2H])([2H])C(C)(C)O |

Canonical SMILES |

CC(C)(CCCC(=C)C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Myrcenol-d6 in Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Myrcenol-d6 in a research setting. Based on the principles of stable isotope dilution analysis, this compound, a deuterated form of the naturally occurring monoterpenoid Myrcenol, serves as an invaluable tool for precise and accurate quantification in complex matrices. Its primary application is as an internal standard in analytical methodologies, particularly those employing mass spectrometry. This guide will detail its core function, outline a representative experimental protocol, and provide the necessary visualizations to understand its application.

Core Application: An Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The ideal internal standard has chemical and physical properties very similar to the analyte of interest.

This compound is ideally suited for this role in the analysis of Myrcenol for several key reasons:

-

Chemical Similarity: Being structurally identical to Myrcenol, with the only difference being the replacement of six hydrogen atoms with deuterium (B1214612), it exhibits nearly identical behavior during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

-

Mass Differentiation: The six additional neutrons in this compound result in a distinct, higher mass-to-charge ratio (m/z) that is easily differentiated from the native Myrcenol by a mass spectrometer. This allows for simultaneous detection without signal overlap.

-

Correction for Variability: By monitoring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for variations in sample injection volume, analyte loss during sample preparation, and fluctuations in the mass spectrometer's ionization efficiency (matrix effects). This significantly improves the accuracy and precision of the quantitative results.

Stable heavy isotopes of elements like hydrogen are often incorporated into molecules to be used as tracers for quantification during drug development and other research.[1] Deuteration, in particular, has been noted for its potential to influence the pharmacokinetic and metabolic profiles of substances.[1]

Hypothetical Experimental Protocol: Quantification of Myrcenol in an Essential Oil Matrix using GC-MS with this compound

While specific published research detailing a validated method for Myrcenol using this compound as an internal standard was not identified during the literature search, a representative protocol can be constructed based on established methods for terpene analysis by GC-MS and the principles of stable isotope dilution.

Objective: To accurately quantify the concentration of Myrcenol in a complex essential oil sample.

Materials and Reagents

-

Myrcenol (analytical standard)

-

This compound (internal standard)

-

Hexane (B92381) (or other suitable organic solvent, GC grade)

-

Essential oil sample

-

Volumetric flasks, pipettes, and vials

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

Procedure

1. Preparation of Stock and Working Solutions:

-

Myrcenol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Myrcenol standard and dissolve it in hexane in a 10 mL volumetric flask.

-

This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in hexane in a 10 mL volumetric flask.

-

This compound IS Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with hexane.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the Myrcenol stock solution to cover the expected concentration range of Myrcenol in the sample. A typical range might be 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation:

-

Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of hexane to achieve an estimated Myrcenol concentration within the calibration range.

-

To a fixed volume of each calibration standard and the prepared sample solution, add a constant amount of the this compound IS working solution. For example, add 10 µL of the 10 µg/mL IS solution to 990 µL of each standard and sample to achieve a final IS concentration of 0.1 µg/mL.

3. GC-MS Analysis:

-

Inject a standard volume (e.g., 1 µL) of each prepared standard and sample into the GC-MS system.

-

The GC-MS parameters should be optimized for the separation of terpenes. A representative set of parameters is provided in the table below.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific ions for Myrcenol and this compound would be chosen based on their mass spectra.

Data Presentation: Representative GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Program | Initial temp 60 °C, hold 2 min, ramp to 240 °C at 5 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Hypothetical) | Myrcenol: m/z 93, 121, 136 This compound: m/z 99, 127, 142 |

Note: The specific SIM ions should be determined by analyzing the mass spectra of pure Myrcenol and this compound standards. The ions selected are typically the most abundant and characteristic fragments.

4. Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of the Myrcenol quantifier ion to the peak area of the this compound quantifier ion against the concentration of the Myrcenol calibration standards.

-

The concentration of Myrcenol in the sample is then determined from its peak area ratio using the calibration curve.

Visualizations

Chemical Structures

Caption: Comparison of Myrcenol and its deuterated analog, this compound.

Experimental Workflow for Quantitative Analysis

Caption: General workflow for quantitative analysis using an internal standard.

Signaling Pathway (Metabolic Fate - General Terpene Alcohols)

While specific metabolic pathways for Myrcenol are not detailed in the provided search results, a general pathway for terpene alcohols can be depicted.

Caption: Generalized metabolic pathway of a terpene alcohol like Myrcenol.

Conclusion

This compound is a critical analytical tool for researchers requiring accurate and precise quantification of Myrcenol. Its use as an internal standard in mass spectrometry-based methods, such as GC-MS, allows for the correction of analytical variability, thereby ensuring high-quality, reliable data. While a specific, published, and validated method for Myrcenol using this compound was not found, the principles and representative protocol outlined in this guide provide a solid foundation for the development and implementation of such an analytical method in a research setting. This approach is fundamental in fields ranging from natural product chemistry and fragrance analysis to pharmacokinetic studies in drug development.

References

Commercial Availability and Technical Guide for Myrcenol-d6 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Myrcenol-d6, a deuterated internal standard crucial for quantitative analytical studies. The document outlines its physicochemical properties, typical experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and visual workflows to guide researchers in its application.

Commercial Availability

This compound is commercially available as a research chemical. One of the primary suppliers is MedChemExpress (MCE), where it is cataloged under the product number HY-156461S.[1][2] While a specific Certificate of Analysis for this product is not publicly accessible, this guide provides representative data based on typical specifications for deuterated standards of this nature. It is recommended to request the lot-specific Certificate of Analysis from the supplier for precise quantitative data.

Physicochemical Properties and Specifications

This compound is a deuterated form of myrcenol (B1195821), a naturally occurring acyclic monoterpene alcohol. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of myrcenol and related compounds.

Table 1: Representative Quantitative Data for this compound Standard

| Parameter | Typical Specification | Method of Analysis |

| Chemical Formula | C₁₀H₁₂D₆O | - |

| Molecular Weight | 160.29 g/mol | Mass Spectrometry |

| Purity (Chemical) | ≥98% | HPLC |

| Isotopic Purity | ≥98% (d6) | Mass Spectrometry |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Solubility | Soluble in DMSO, Chloroform, Methanol | - |

Note: The data presented in this table is representative and may vary between batches. Always refer to the supplier-provided Certificate of Analysis for lot-specific values.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods to correct for analyte loss during sample preparation and instrumental analysis. Below are detailed methodologies for its application in GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpene Quantification

Deuterated standards like this compound are invaluable in the GC-MS analysis of complex matrices such as cannabis, food, and environmental samples for the quantification of terpenes.[3][4][5][6][7]

Objective: To accurately quantify the concentration of myrcenol in a given sample using this compound as an internal standard.

Materials:

-

This compound standard solution (concentration to be determined based on expected analyte concentration)

-

Myrcenol analytical standard

-

Sample containing myrcenol

-

Organic solvent (e.g., hexane, ethyl acetate)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the myrcenol analytical standard in the chosen organic solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Spike each calibration standard with a known and constant concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Extract the terpenes from the sample using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase microextraction).

-

Add the same known concentration of the this compound internal standard solution to the sample extract.

-

-

GC-MS Analysis:

-

Injector: Set to a suitable temperature (e.g., 250°C) and injection mode (e.g., splitless).

-

Oven Program: Optimize the temperature program to achieve good chromatographic separation of myrcenol and other terpenes. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

-

Carrier Gas: Use helium at a constant flow rate.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

-

Select characteristic ions for both myrcenol and this compound. For this compound, the molecular ion and key fragment ions will be shifted by +6 m/z units compared to myrcenol.

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for myrcenol and this compound in both the calibration standards and the samples.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Plot a calibration curve of the peak area ratio (Area_analyte / Area_IS) versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of myrcenol in the samples by using the peak area ratio from the sample analysis and the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine quantification compared to GC-MS, NMR can be used for the structural confirmation and purity assessment of this compound.

Objective: To confirm the identity and assess the isotopic purity of the this compound standard.

Materials:

-

This compound standard

-

Deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the this compound standard in the deuterated NMR solvent in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

The spectrum should show a significant reduction or absence of signals corresponding to the positions where deuterium has been incorporated.

-

The remaining proton signals should be consistent with the structure of myrcenol.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

This spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, confirming the labeling.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The signals for the carbons attached to deuterium will be split into multiplets due to C-D coupling, and their intensity will be lower compared to a non-deuterated standard.

-

Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. waters.com [waters.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cannabissciencetech.com [cannabissciencetech.com]

Deconstructing the Myrcenol-d6 Certificate of Analysis: A Technical Guide

For researchers and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides an in-depth explanation of a typical CoA for Myrcenol-d6, a deuterated form of the naturally occurring terpenoid, myrcenol. Understanding the data presented and the analytical techniques employed is paramount for ensuring the accuracy and reliability of experimental results.

Product Identification and Chemical Properties

The initial section of a CoA provides fundamental information about the compound. This includes the product name, catalog number for ordering, and the specific lot number for traceability. Crucially, it also details the chemical structure and properties.

Table 1: this compound Product Information

| Parameter | Value |

| Product Name | This compound |

| Catalog Number | M-078 |

| Lot Number | 2024-001A |

| Chemical Name | 2-methyl-6-methylideneoct-7-en-2-ol-d6 |

| CAS Number | Not available |

| Molecular Formula | C₁₀H₁₂D₆O[1] |

| Molecular Weight | 160.29 g/mol [1] |

Table 2: Physical and Chemical Properties

| Property | Specification |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in Methanol, DMSO |

| Storage | -20°C, under inert atmosphere |

Analytical Data and Specifications

This core section of the CoA summarizes the results of various analytical tests performed on the specific batch of this compound. Each test provides a quantitative measure of a specific quality attribute.

Table 3: Analytical Specifications and Results

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | MS | Conforms to structure | Conforms |

| Isotopic Purity | MS | ≥ 99% atom % D | 99.6% |

| Deuterium (B1214612) Incorporation | MS | Report Results | d₆ = 99.6% |

| d₅ = 0.3% | |||

| d₄ = 0.1% | |||

| d₀-d₃ < 0.1% | |||

| Residual Solvents | GC-MS | Meets USP <467> limits | Passes |

| Heavy Metals | ICP-MS | ≤ 10 ppm | Passes |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis for this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the purity of the this compound compound by separating it from any non-deuterated or other impurities.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 220 nm.

-

-

Analysis: The sample is injected into the HPLC system. The retention time of the major peak corresponding to this compound is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight of this compound and to determine the isotopic distribution and enrichment.

Methodology:

-

Sample Preparation: The sample is diluted in a suitable solvent and infused into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a Gas Chromatograph (GC-MS), is used.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range that includes the expected molecular ion of this compound (m/z 160.29).

-

-

Analysis:

-

Identity Confirmation: The mass spectrum is analyzed for the presence of the molecular ion peak corresponding to the calculated mass of this compound.

-

Isotopic Purity: The relative intensities of the ion peaks corresponding to different deuterated species (d0 to d6) are measured. The isotopic purity is calculated as the percentage of the d6 species relative to all other species.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity

Objective: To confirm the chemical structure of this compound by analyzing the hydrogen atoms in the molecule.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

NMR Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed. For a deuterated compound like this compound, the absence of signals at the positions where deuterium atoms have replaced protons confirms the success of the deuteration. The remaining proton signals should correspond to the expected structure of the Myrcenol backbone.

Workflow and Quality Assurance

The generation of a Certificate of Analysis is a systematic process that ensures the quality and reliability of the product. The following diagram illustrates the typical workflow.

Caption: Workflow for the generation of a this compound Certificate of Analysis.

This guide provides a comprehensive overview of a this compound Certificate of Analysis, enabling researchers to critically evaluate the quality of their standards and ensure the integrity of their scientific work. The detailed experimental protocols and workflow visualization offer a deeper understanding of the rigorous testing that underpins this essential document.

References

The Natural Occurrence of Myrcenol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the distribution, biosynthesis, and analysis of the acyclic monoterpenoid, Myrcenol (B1195821), in the plant kingdom.

Myrcenol, a naturally occurring tertiary monoterpenoid, has garnered interest within the scientific community for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of myrcenol in plants, its biosynthetic origins, and the analytical methodologies required for its accurate quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Quantitative Occurrence of Myrcenol in Plants

Myrcenol has been identified as a constituent of the essential oils of various plant species. The concentration of myrcenol can vary significantly depending on the plant species, chemotype, geographical origin, and the specific part of the plant utilized for extraction. The following table summarizes the quantitative data available for the occurrence of myrcenol in selected plants.

| Plant Species | Plant Part | Extraction Method | Analytical Method | Myrcenol Concentration (% of Essential Oil) | Reference(s) |

| Thymus vulgaris L. (Thyme) | Aerial parts | Hydrodistillation | GC-MS | 0.1 - 3.2 | [1] |

| Citrus reticulata (Mandarin Orange) | Peel | Not Specified | Not Specified | Present (concentration not specified) | |

| Basella alba (Malabar Spinach) | Whole plant | Not Specified | Not Specified | No quantitative data available |

Biosynthesis of Myrcenol

Myrcenol, like other monoterpenes, is synthesized in plants via the methylerythritol phosphate (B84403) (MEP) pathway, which primarily occurs in the plastids. The key precursor for all monoterpenes is geranyl pyrophosphate (GPP). The biosynthesis of myrcenol from GPP is catalyzed by a class of enzymes known as terpene synthases.

The reaction mechanism involves the ionization of geranyl pyrophosphate, leading to the formation of a geranyl cation intermediate. This reactive intermediate is then quenched by the addition of a water molecule to form myrcenol. While a specific "myrcenol synthase" has not been extensively characterized, it is understood that various promiscuous terpene synthases can catalyze this transformation.

Biosynthesis of Myrcenol from Geranyl Pyrophosphate.

Experimental Protocols

The accurate quantification of myrcenol from plant matrices requires robust and validated experimental protocols. The following sections detail the standard methodologies for the extraction and analysis of this volatile compound.

Essential Oil Extraction

The choice of extraction method is critical for obtaining a representative essential oil sample with minimal degradation of thermolabile compounds like myrcenol.

1. Steam Distillation

Steam distillation is a widely used method for extracting essential oils from aromatic plants.

-

Principle: Live steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

-

Apparatus: Clevenger-type apparatus or similar steam distillation unit.

-

Procedure:

-

Fresh or dried plant material is placed in the distillation flask.

-

Water is added to the flask, or steam is generated in a separate vessel and introduced into the flask.

-

The water is heated to boiling, and the steam passes through the plant material, carrying the volatile oils.

-

The vapor mixture is directed to a condenser, where it is cooled and condenses back into a liquid.

-

The condensate is collected in a separator (e.g., a Florentine flask), where the less dense essential oil separates from the water.

-

The essential oil layer is collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

2. Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method suitable for compounds that have a limited solubility in a particular solvent.

-

Principle: A solvent is continuously cycled through a thimble containing the plant material, gradually extracting the desired compounds.

-

Apparatus: Soxhlet extractor, heating mantle, condenser, and round-bottom flask.

-

Procedure:

-

The dried and powdered plant material is placed in a porous thimble.

-

The thimble is placed in the extraction chamber of the Soxhlet apparatus.

-

The extraction solvent (e.g., hexane, dichloromethane) is placed in the round-bottom flask.

-

The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the plant material.

-

When the solvent level in the thimble reaches the top of the siphon tube, the solvent and the extracted compounds are siphoned back into the boiling flask.

-

This process is repeated for several hours until the extraction is complete.

-

The solvent is then evaporated under reduced pressure to obtain the crude extract containing the essential oil.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

-

Principle: The volatile components of the essential oil are separated based on their boiling points and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which generates a mass spectrum for each component, allowing for its identification and quantification.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Procedure:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration. An internal standard may be added for more accurate quantification.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium, hydrogen) through a capillary column coated with a stationary phase. The separation of compounds is achieved based on their differential partitioning between the mobile and stationary phases. A temperature gradient program is typically used to elute compounds with a wide range of boiling points.

-

Mass Spectrometry Detection: As each compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the separated compounds. The mass spectrum of each peak is compared with a reference library (e.g., NIST, Wiley) for identification. Quantification is typically performed by integrating the peak area of the target compound and comparing it to a calibration curve prepared with a certified reference standard of myrcenol.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and quantitative analysis of myrcenol from plant material.

General workflow for myrcenol analysis.

Conclusion

Myrcenol is a naturally occurring monoterpenoid found in the essential oils of several plant species, with notable concentrations in certain chemotypes of Thymus vulgaris. Its biosynthesis from geranyl pyrophosphate is catalyzed by terpene synthases. The accurate quantification of myrcenol relies on established extraction techniques, such as steam distillation and Soxhlet extraction, followed by GC-MS analysis. This guide provides a foundational understanding for researchers and professionals seeking to explore the natural occurrence and potential applications of myrcenol. Further research is warranted to explore a wider range of plant species for their myrcenol content and to fully characterize the specific enzymes involved in its biosynthesis.

References

Methodological & Application

Application Note: Quantitative Analysis of Terpenes using Myrcenol-d6 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of selected terpenes in various matrices, employing Myrcenol-d6 as an internal standard (IS) for gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard that is structurally similar to the analytes of interest provides a robust and accurate method for quantification by correcting for variations in sample preparation and instrument response. This document provides a comprehensive workflow, from sample preparation to data analysis, and includes representative performance data based on established methods for terpene analysis.

Introduction

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are major components of essential oils.[1] They are responsible for the characteristic aromas and flavors of many plants, such as cannabis, and are increasingly being studied for their potential therapeutic properties. Accurate and reliable quantification of terpenes is crucial for quality control in the food, fragrance, and pharmaceutical industries, as well as for advancing research into their biological activities.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like terpenes.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[3] this compound is an ideal internal standard for the quantification of myrcene (B1677589) and other structurally related monoterpenes due to its similar chemical and physical properties, which ensures comparable behavior during extraction and chromatographic analysis. This leads to improved accuracy and precision of the analytical results.

This application note provides a detailed protocol for the quantification of a selection of common terpenes using this compound as an internal standard. The method is adaptable to various sample matrices, including plant material, extracts, and formulated products.

Experimental Protocols

Materials and Reagents

-

Solvents: Ethyl acetate (B1210297) (GC grade or higher), Methanol (B129727) (GC grade or higher)

-

Standards:

-

Analytical standards of target terpenes (e.g., β-Myrcene, α-Pinene, β-Pinene, Limonene, Linalool) of known purity (≥95%)

-

This compound internal standard solution (100 µg/mL in methanol or ethyl acetate)

-

-

Sample Matrix: Dried and homogenized plant material, extract, or oil.

Preparation of Standard Solutions

2.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each target terpene standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

2.2. Intermediate Standard Solution (100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with ethyl acetate.

2.3. Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serial dilution of the intermediate standard solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

2.4. Internal Standard Spiking Solution (10 µg/mL): Dilute the 100 µg/mL this compound stock solution with ethyl acetate to a final concentration of 10 µg/mL.

Sample Preparation

3.1. Plant Material:

-

Weigh 100 mg of homogenized, dried plant material into a 15 mL centrifuge tube.

-

Add 10 mL of ethyl acetate.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 15 minutes in a sonication bath.

-

Centrifuge at 4000 rpm for 10 minutes.

3.2. Extracts and Oils:

-

Accurately weigh 10 mg of the extract or oil into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with ethyl acetate.

3.3. Preparation for GC-MS Analysis:

-

Transfer 900 µL of the supernatant (from plant material) or the diluted extract/oil solution to a 2 mL autosampler vial.

-

Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to each vial.

-

Cap the vials and vortex briefly to mix.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for terpene analysis and can be adapted based on the specific instrument and column used.

| GC Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |

| MS Parameter | Condition |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions for Quantification:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| α-Pinene | 93 | 121, 136 |

| β-Pinene | 93 | 121, 136 |

| β-Myrcene | 93 | 69, 136 |

| Limonene | 68 | 93, 136 |

| Linalool | 71 | 93, 136 |

| This compound (IS) | To be determined experimentally | To be determined experimentally |

Note: The specific quantifier and qualifier ions for this compound need to be determined by analyzing the pure standard and selecting abundant and specific fragment ions.

Data Presentation

The following tables provide representative quantitative data for a typical validated terpene analysis method. These values should be experimentally verified for the specific method using this compound.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| α-Pinene | 0.1 - 50 | > 0.995 |

| β-Pinene | 0.1 - 50 | > 0.995 |

| β-Myrcene | 0.1 - 50 | > 0.995 |

| Limonene | 0.1 - 50 | > 0.995 |

| Linalool | 0.1 - 50 | > 0.995 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| α-Pinene | 0.05 | 0.15 |

| β-Pinene | 0.05 | 0.15 |

| β-Myrcene | 0.05 | 0.15 |

| Limonene | 0.05 | 0.15 |

| Linalool | 0.05 | 0.15 |

Table 3: Accuracy and Precision (Recovery and RSD)

| Analyte | Spike Level (µg/mL) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| α-Pinene | 1 | 98.5 | 4.2 |

| 10 | 101.2 | 3.1 | |

| 40 | 99.8 | 2.5 | |

| β-Pinene | 1 | 97.9 | 4.5 |

| 10 | 100.5 | 3.3 | |

| 40 | 100.1 | 2.8 | |

| β-Myrcene | 1 | 99.1 | 3.8 |

| 10 | 102.0 | 2.9 | |

| 40 | 101.5 | 2.2 | |

| Limonene | 1 | 98.2 | 4.1 |

| 10 | 101.8 | 3.0 | |

| 40 | 100.7 | 2.6 | |

| Linalool | 1 | 97.5 | 4.8 |

| 10 | 99.9 | 3.5 | |

| 40 | 100.3 | 2.9 |

Note: The data presented in Tables 1-3 are representative examples based on previously published methods for terpene analysis and should be established for this specific protocol through a full method validation study.[4]

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of terpenes.

Caption: Logical relationship between this compound and target terpenes.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of terpenes in various sample matrices using this compound as an internal standard with GC-MS. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for research, quality control, and regulatory purposes. The provided experimental parameters and representative data serve as a strong foundation for the implementation and validation of this method in any analytical laboratory.

References

- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Myrcenol in Complex Matrices Using Myrcenol-d6 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myrcenol (B1195821) (2-methyl-6-methylideneoct-7-en-2-ol) is a naturally occurring acyclic monoterpenoid alcohol found in a variety of plants, including lavender and hops.[1] It is recognized for its characteristic fresh, floral, and slightly citrus-like aroma, making it a valuable ingredient in the flavor and fragrance industry.[2] Beyond its sensory properties, myrcenol and related compounds are of increasing interest in pharmaceutical research due to their potential biological activities. Accurate and precise quantification of myrcenol in complex matrices such as essential oils, plant extracts, and biological fluids is crucial for quality control, pharmacokinetic studies, and formulation development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like myrcenol. However, variability in sample preparation and instrument response can lead to inaccuracies. The use of a stable isotope-labeled internal standard, such as Myrcenol-d6, in conjunction with GC-MS provides a robust method to correct for these variations, ensuring high accuracy and precision.[3] This application note provides a detailed protocol for the quantification of myrcenol using this compound as an internal standard.

Principle of Internal Standardization with this compound

An internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest and is added in a known quantity to all samples, calibration standards, and quality controls. This compound is an ideal internal standard for myrcenol analysis for the following reasons:

-

Chemical Similarity: this compound is structurally identical to myrcenol, with the exception of six hydrogen atoms being replaced by deuterium (B1214612). This ensures that it co-elutes with myrcenol under most GC conditions and exhibits similar behavior during extraction and ionization.

-

Mass Spectrometric Differentiation: The mass difference between myrcenol and this compound allows for their distinct detection by the mass spectrometer without spectral overlap.

-

Correction for Variability: Any loss of analyte during sample preparation or fluctuations in injection volume will affect the internal standard to the same extent. Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant, leading to more accurate and precise quantification.

The principle of internal standardization relies on the consistent ratio of the analyte to the internal standard, which is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.

Experimental Protocols

Materials and Reagents

-

Myrcenol (≥95% purity)

-

This compound (≥98% purity, deuterium incorporation ≥98%)

-

Hexane (B92381) (HPLC grade or equivalent)

-

Methanol (B129727) (HPLC grade or equivalent)

-

Anhydrous Sodium Sulfate

-

0.22 µm Syringe Filters

Standard Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of myrcenol and dissolve it in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL primary stock solution.

-

Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

-

-

Intermediate Stock Solution (100 µg/mL):

-

Prepare a 100 µg/mL intermediate stock solution of myrcenol by diluting the primary stock solution with methanol.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Prepare a 10 µg/mL working solution of this compound by diluting the this compound primary stock solution with methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the myrcenol intermediate stock solution into vials and adding a constant amount of the this compound working solution. Dilute with hexane to achieve the final concentrations as detailed in Table 1.

-

Sample Preparation (Example for an Essential Oil Matrix)

-

Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add a known volume of the this compound working solution (e.g., 100 µL of 10 µg/mL) to the flask.

-

Bring the flask to volume with hexane.

-

Vortex the solution for 1 minute to ensure homogeneity.

-

Pass the solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis

Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the myrcenol quantification ion to the peak area of the this compound quantification ion for the calibration standards. The concentration of myrcenol in the unknown samples is then calculated using the regression equation from the calibration curve.

Results and Discussion

Chromatography and Mass Spectrometry

Under the specified GC-MS conditions, myrcenol and this compound are well-resolved from other matrix components. The use of SIM mode provides excellent sensitivity and selectivity for the target analytes. Based on the NIST database, the major fragment ions for myrcenol are m/z 59, 43, 81, 93, and 68.[4][5] For this compound, with deuterium atoms assumed to be on the methyl groups, the corresponding quantification and confirmation ions would be shifted.

Table 1: Selected Ions for SIM Analysis

| Compound | Role | Quantification Ion (m/z) | Confirmation Ion (m/z) |

| Myrcenol | Analyte | 59 | 81 |

| This compound | Internal Standard | 65 | 87 |

Note: The ions for this compound are predicted based on a hypothetical labeling pattern and should be confirmed with an actual mass spectrum of the standard.

Quantitative Data

The following tables present representative data for a typical calibration curve and method validation parameters. This data is for illustrative purposes and should be generated for each specific assay.

Table 2: Representative Calibration Curve Data for Myrcenol

| Concentration (µg/mL) | Myrcenol Area | This compound Area | Area Ratio (Analyte/IS) |

| 0.5 | 15,234 | 301,456 | 0.0505 |

| 1.0 | 31,056 | 305,123 | 0.1018 |

| 5.0 | 155,890 | 302,789 | 0.5149 |

| 10.0 | 312,456 | 303,567 | 1.0293 |

| 25.0 | 780,123 | 301,987 | 2.5833 |

| 50.0 | 1,555,789 | 304,111 | 5.1158 |

| Regression Equation | y = 0.1021x + 0.0015 | ||

| Correlation Coefficient (r²) | 0.9995 |

Table 3: Representative Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD, n=6) | |

| - Intra-day | < 5% |

| - Inter-day | < 8% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Myrcenol in Human Plasma Using Myrcenol-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Myrcenol in human plasma. Myrcenol, a naturally occurring tertiary terpene alcohol, is of growing interest in pharmacological research for its potential therapeutic properties, including anti-hyperlipidemic effects.[1] This method utilizes a stable isotope-labeled internal standard (SIL-IS), Myrcenol-d6, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, making it suitable for pharmacokinetic studies. Detection is performed on a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for the reliable quantification of Myrcenol in a biological matrix.

Introduction

Myrcenol (2-methyl-6-methylideneoct-7-en-2-ol) is a monoterpenoid found in various plants, including lavender and hops.[1][2] Recent preclinical research has suggested its potential as an anti-hyperlipidemic agent, possibly through the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] To facilitate further research and development, particularly in the context of pharmacokinetic and pharmacodynamic studies, a reliable and sensitive bioanalytical method for the quantification of Myrcenol in biological matrices is essential.

LC-MS/MS is a powerful technique for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the accuracy and precision of the method. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Myrcenol in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes: Myrcenol (≥97% purity), this compound (isotope purity ≥98%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Additives: Formic acid (LC-MS grade).

-

Matrix: Drug-free human plasma.

Preparation of Standards and Quality Controls

-

Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Myrcenol and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Myrcenol stock solution with a 50:50 acetonitrile/water mixture to create calibration standards.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at 100 ng/mL in acetonitrile.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate Myrcenol working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 800 ng/mL).

Sample Preparation Protocol

-

Aliquot 50 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

LC System: A standard UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 40% B

-

0.5-2.5 min: 40% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 40% B

-

3.6-5.0 min: 40% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS)

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Myrcenol | 137.1 | 71.1 | 20 | 15 |

| This compound | 143.1 | 71.1 | 20 | 15 |

(Note: The precursor ion for Myrcenol corresponds to the dehydrated ion [M+H-H₂O]⁺, which is common for tertiary alcohols in ESI+. The this compound is assumed to have deuterium (B1214612) atoms on the methyl groups, leading to a +6 Da shift.)

Data Presentation

The method was validated for linearity, precision, accuracy, and stability. The following tables summarize the quantitative performance of the assay. (Note: The following data is representative of typical performance for a validated LC-MS/MS assay of this nature).

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Myrcenol | 1 - 1000 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| Low | 3 | ≤10 | ±15 | ≤12 | ±15 |

| Medium | 75 | ≤8 | ±10 | ≤10 | ±12 |

| High | 800 | ≤7 | ±8 | ≤9 | ±10 |

Table 3: Stability

| Stability Test | Condition | Duration | Result |

| Freeze-Thaw | -20°C to RT | 3 cycles | Stable |

| Short-Term | Room Temperature | 8 hours | Stable |

| Long-Term | -80°C | 30 days | Stable |

| Post-Preparative | Autosampler (4°C) | 24 hours | Stable |

Visualizations

Caption: Experimental workflow for Myrcenol quantification.

Caption: Proposed mechanism of Myrcenol action.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Myrcenol in human plasma using its deuterated internal standard, this compound. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies in drug development. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose.

References

Application Note: Quantitative Analysis of Myrcenol-d6 in Cannabis Using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenol, a naturally occurring monoterpenoid and an oxygenated derivative of myrcene, is found in various plants, including Cannabis sativa. As a contributor to the aromatic profile of cannabis, its quantification is of interest for quality control, strain characterization, and research into the "entourage effect." The use of a deuterated internal standard, such as Myrcenol-d6, is the gold standard for quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS), as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision[1][2]. This application note provides a detailed protocol for the sample preparation and GC-MS analysis of Myrcenol in cannabis, utilizing this compound as an internal standard.

Experimental Protocols

Sample Preparation: Liquid Extraction

This protocol outlines the extraction of Myrcenol from dried cannabis flower.

Materials:

-

Dried cannabis flower

-

This compound internal standard solution (concentration to be determined based on expected analyte concentration)

-

Ethyl acetate (B1210297) (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Grinder or mortar and pestle

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

GC vials

Procedure:

-

Homogenization: Grind the dried cannabis flower to a fine, homogenous powder using a grinder or mortar and pestle. This increases the surface area for efficient extraction.

-

Weighing: Accurately weigh approximately 100 mg of the homogenized cannabis powder into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the centrifuge tube. The amount should be chosen to be within the calibration range of the instrument.

-

Extraction: Add 10 mL of ethyl acetate to the centrifuge tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

-

Sonication (Optional): For potentially improved extraction efficiency, sonicate the mixture for 15 minutes.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

-

Filtration: Filter the extract through a 0.22 µm syringe filter into a GC vial.

-

Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for terpene analysis.

GC Parameters (starting point, optimization may be required):

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Injection Volume: 1 µL

MS Parameters (starting point, optimization may be required):

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for Myrcenol and this compound.

-

Note: Specific ions for Myrcenol and this compound need to be determined by analyzing the individual standards.

-

Data Presentation

| Parameter | Result for Myrcene Analysis | Source |

| Linearity (r²) | > 0.99 | |

| Recovery | 95.0 - 105.7% | |

| Limit of Detection (LOD) | 0.25 µg/mL | |

| Limit of Quantification (LOQ) | 0.75 µg/mL | |

| Repeatability (RSD) | 0.32 - 8.47% |

Visualizations

Caption: Experimental workflow for this compound analysis in cannabis.

Caption: Simplified overview of terpenoid biosynthesis and signaling in plants.

References

Application Notes and Protocols for Myrcenol-d6 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Myrcenol-d6, a deuterium-labeled analog of the naturally occurring monoterpenoid Myrcenol, in metabolic studies. The inclusion of a deuterium (B1214612) label offers significant advantages for tracing the metabolic fate of Myrcenol, enhancing analytical sensitivity, and elucidating its biotransformation pathways.[1][2][3][4] This document outlines detailed protocols for both in vitro and in vivo studies, data analysis, and visualization of metabolic pathways.

Introduction to Myrcenol and the Rationale for Deuterium Labeling

Myrcenol (2-methyl-6-methylene-7-octen-2-ol) is a volatile organic compound found in various plants, contributing to their characteristic aromas.[5] Terpenoids like Myrcenol are of increasing interest in pharmaceutical research due to their potential biological activities.[6] Understanding the metabolism of these compounds is crucial for evaluating their safety, efficacy, and potential for drug interactions.

Deuterium-labeled compounds, such as this compound, are powerful tools in metabolic research.[1][2][3][7] The replacement of hydrogen atoms with deuterium, a stable isotope, results in a heavier molecule that can be readily distinguished from its endogenous counterparts by mass spectrometry (MS). This isotopic labeling allows for:

-

Unambiguous tracking of the compound and its metabolites in complex biological matrices.[1][2]

-

Improved sensitivity and quantification in MS-based analytical methods.[1]

-

Elucidation of metabolic pathways by identifying novel and previously uncharacterized metabolites.[2]

-

Assessment of kinetic isotope effects , which can provide insights into the rate-limiting steps of metabolism.[4][8]

Physicochemical Properties of Myrcenol

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₈O | [5] |

| Molar Mass | 154.25 g/mol | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | 217.6 °C | [5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | |

| SMILES | CC(C)(O)CCCC(=C)C=C | [5] |

| InChI | InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3 | [5] |

In Vitro Metabolism Protocol: Human Liver Microsomes

This protocol describes a typical experiment to investigate the metabolism of this compound using human liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][10][11][12]

Materials and Reagents

-

This compound (10 mM stock solution in methanol)

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (B52724) (ice-cold, for reaction termination)

-

Internal Standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)

-

Control compounds (e.g., testosterone (B1683101) for CYP3A4 activity)

Experimental Workflow

Caption: Workflow for the in vitro metabolism of this compound using human liver microsomes.

Incubation Conditions

| Parameter | Recommended Value |

| This compound Concentration | 1 µM |

| HLM Protein Concentration | 0.5 mg/mL |

| NADPH Concentration | 1 mM |

| Incubation Temperature | 37°C |

| Incubation Times | 0, 5, 15, 30, 60 minutes |

| Reaction Volume | 200 µL |

| Reaction Termination | 2 volumes of ice-cold acetonitrile |

Analytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of this compound and its metabolites.[1][7]

| Parameter | Example Condition |

| LC Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of parent and metabolites |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound and Potential Metabolites (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 161.2 | 127.1 |

| Hydroxylated this compound | 177.2 | 143.1 |

| Carboxylic Acid this compound | 191.2 | 147.1 |

In Vivo Metabolism Protocol: Rodent Model

This protocol outlines a typical pharmacokinetic and metabolism study of this compound in rats.[13][14]

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 200-250 g

-

Housing: Metabolic cages for urine and feces collection

Dosing and Sample Collection

-

Dose: 10 mg/kg this compound

-

Route of Administration: Oral gavage

-

Blood Sampling (via tail vein): 0, 0.5, 1, 2, 4, 8, 24 hours post-dose

-

Urine and Feces Collection: 0-24 hours post-dose

-

Sample Processing: Plasma separated from blood, all samples stored at -80°C until analysis.

Experimental Workflow

Caption: Workflow for the in vivo metabolism of this compound in a rodent model.

Sample Preparation and Analysis

-

Plasma: Protein precipitation with acetonitrile followed by centrifugation.

-

Urine: Dilution with water and centrifugation.

-

Feces: Homogenization in water/acetonitrile, extraction, and centrifugation.

-

Analysis: LC-MS/MS method as described for the in vitro study, optimized for each matrix.

Proposed Metabolic Pathways of Myrcenol

Based on the known metabolism of other terpenes and the involvement of CYP enzymes, the following metabolic pathways for Myrcenol are proposed for investigation.[10][12][15][16]

Caption: Proposed metabolic pathways for this compound.

Data Presentation and Interpretation

Quantitative data from both in vitro and in vivo studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Hypothetical Data)

| Time (min) | This compound Remaining (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a 10 mg/kg Oral Dose (Hypothetical Data)

| Parameter | Value |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.0 |

| AUC₀₋₂₄ (ng*h/mL) | 4500 |

| t₁/₂ (h) | 3.5 |

| CL/F (L/h/kg) | 2.2 |

Conclusion

The use of this compound in conjunction with the detailed protocols provided in these application notes offers a robust framework for investigating the metabolic fate of Myrcenol. The data generated from these studies will be invaluable for researchers in the fields of pharmacology, toxicology, and drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this important terpenoid. The enhanced analytical capabilities afforded by deuterium labeling will facilitate a more comprehensive understanding of its biotransformation and potential biological effects.[1][2][4][7]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. gcms.labrulez.com [gcms.labrulez.com]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mttlab.eu [mttlab.eu]

- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effect on metabolism of N-nitrosodimethylamine in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. admescope.com [admescope.com]

- 14. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Myrcenol using Myrcenol-d6 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myrcenol is a naturally occurring acyclic monoterpene alcohol found in a variety of plants, including hops and cannabis. It is a significant contributor to the aromatic profile of many essential oils and is of increasing interest in the pharmaceutical and fragrance industries. Accurate and precise quantification of Myrcenol is crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the reliable quantification of Myrcenol in a solution, using Myrcenol-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a robust technique that corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2]

Principle

This method employs isotope dilution mass spectrometry (IDMS). A known amount of this compound, which is chemically identical to Myrcenol but has a higher mass due to the deuterium (B1214612) atoms, is added to the sample. During GC-MS analysis, Myrcenol and this compound co-elute but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. The ratio of the peak area of the analyte (Myrcenol) to the internal standard (this compound) is used to calculate the concentration of Myrcenol in the sample, effectively normalizing for any analyte loss during sample preparation or variability in injection volume.[2][3]

Experimental Workflow

The overall experimental workflow for the quantification of Myrcenol using this compound is depicted below.

References

Application Notes and Protocols for the Use of Myrcenol-d6 in Food and Beverage Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Myrcenol-d6 as an internal standard for the precise and accurate quantification of myrcenol (B1195821) in various food and beverage matrices. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust method that, when combined with a deuterated internal standard, effectively corrects for variations in sample preparation and instrument response, leading to highly reliable results.

Introduction to Myrcenol and the Principle of Isotope Dilution Mass Spectrometry

Myrcenol, a naturally occurring acyclic monoterpene alcohol, is a significant contributor to the aroma and flavor profiles of numerous fruits, herbs, and spices. Its presence and concentration are critical quality indicators in products such as beer, wine, and fruit juices. Accurate quantification of myrcenol is essential for quality control, flavor profiling, and authenticity assessment in the food and beverage industry.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard.[1][2] this compound is an ideal internal standard for myrcenol analysis due to its chemical identity to the native analyte, with the key difference being a higher mass resulting from the substitution of six hydrogen atoms with deuterium. This mass difference allows for its distinct detection by a mass spectrometer. By adding a known quantity of this compound to a sample prior to analysis, any loss of the native myrcenol during sample preparation or injection will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the native analyte to the isotopically labeled standard remains constant, enabling highly accurate quantification.[2][3]

Advantages of using this compound as an internal standard:

-

Correction for Matrix Effects: Complex food and beverage matrices can interfere with the analytical signal. Since this compound behaves almost identically to myrcenol in the matrix, it effectively compensates for these effects.[2]

-

Improved Precision and Accuracy: The use of an internal standard corrects for variations in sample volume, injection volume, and instrument sensitivity, leading to more robust and reproducible results.[3]

-

Accurate Quantification: By compensating for analyte loss during sample preparation, this compound allows for a more accurate determination of the true myrcenol concentration in the original sample.

Experimental Protocols

The following are generalized protocols for the analysis of myrcenol in common food and beverage matrices using this compound as an internal standard with GC-MS. Optimization may be required for specific matrices and instrumentation.

2.1. Protocol 1: Analysis of Myrcenol in Beverages (e.g., Beer, Wine, Fruit Juice) using Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds in liquid matrices.

Materials:

-

20 mL headspace vials with screw caps (B75204) and septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Myrcenol analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

-

Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength, which aids in the release of volatile compounds into the headspace.[3]

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution) to the vial. The amount should be chosen to be within the calibration range and comparable to the expected concentration of native myrcenol.

-

Equilibration and Extraction: Seal the vial and place it in a water bath or on a heater-stirrer set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) while maintaining the temperature and agitation.

-

GC-MS Analysis: Immediately after extraction, desorb the fiber in the heated injection port of the GC-MS.

2.2. Protocol 2: Analysis of Myrcenol in Complex Liquid Matrices (e.g., Syrups, Concentrates) using Liquid-Liquid Extraction (LLE)

This protocol is effective for extracting analytes from more complex liquid samples.

Materials:

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Extraction solvent (e.g., Dichloromethane or Hexane)

-

Myrcenol analytical standard

-

This compound internal standard solution

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: Accurately weigh or measure a known amount of the sample (e.g., 10 mL) into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Spike the sample with a known amount of the this compound internal standard solution.

-

Extraction: Add 10 mL of the extraction solvent to the tube. Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve clear separation of the organic and aqueous layers.

-

Collection: Carefully transfer the organic layer to a clean vial.

-

Drying and Concentration: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate. If necessary, concentrate the extract under a gentle stream of nitrogen.

-

GC-MS Analysis: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of myrcenol.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Port Temp. | 250°C |

| Oven Program | Initial: 60°C for 2 min, Ramp: 5°C/min to 180°C, then 20°C/min to 250°C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Selected Ions (m/z) | |

| Myrcenol | To be determined by analyzing a pure standard. Likely prominent ions: m/z 69, 93, 136 |

| This compound | To be determined by analyzing a pure standard. Likely prominent ions: m/z 72, 96, 142 |

Note: The exact m/z values for Myrcenol and this compound should be confirmed by injecting pure standards and selecting abundant and specific ions for quantification and qualification.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of terpenes using GC-MS with a deuterated internal standard. These values are illustrative and will vary depending on the specific matrix, instrumentation, and method validation.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L |

| Recovery | 90 - 110% |

| Precision (%RSD) | < 10% |

Visualized Workflows